molecular formula C14H18Cl2N2O3 B13385703 3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dihydroxybenzamide CAS No. 857335-91-2

3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dihydroxybenzamide

Cat. No.: B13385703
CAS No.: 857335-91-2
M. Wt: 333.2 g/mol
InChI Key: DPQOMEPZWBXAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dihydroxybenzamide is a chemical compound with the molecular formula C14H18Cl2N2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its two chlorine atoms and a pyrrolidine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dihydroxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dichlorobenzoic acid and 1-ethylpyrrolidine.

    Formation of Intermediate: The 3,5-dichlorobenzoic acid is first converted into an intermediate, such as an acid chloride, using reagents like thionyl chloride.

    Amidation Reaction: The intermediate is then reacted with 1-ethylpyrrolidine to form the desired benzamide compound. This step often requires the use of a base, such as triethylamine, to facilitate the reaction.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dihydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dihydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-[(1-methylpyrrolidin-2-yl)methyl]-2,6-dihydroxybenzamide
  • 3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide

Uniqueness

3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dihydroxybenzamide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a pyrrolidine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3,5-Dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dihydroxybenzamide, commonly referred to as Desmethylraclopride, is a compound of significant interest in pharmacology due to its interaction with dopamine receptors. This article explores its biological activity, focusing on its receptor binding affinity, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 119670-11-0
  • Molecular Formula : C14H18Cl2N2O3
  • Molecular Weight : 333.21 g/mol
  • Melting Point : 142-145 °C

Receptor Binding Affinity

Desmethylraclopride acts primarily as a dopamine D2 receptor antagonist. The binding affinity of this compound has been evaluated using various assays:

Target Receptor Ki (nM) Source
D2 Dopamine Receptor0.5BindingDB
D3 Dopamine Receptor1.20BindingDB
D4 Dopamine Receptor1.80BindingDB

These values indicate a high affinity for the D2 receptor, suggesting its potential utility in treating conditions associated with dopaminergic dysfunction.

The compound's mechanism involves competitive inhibition of dopamine at the D2 receptor sites, which is crucial in the management of disorders such as schizophrenia and Parkinson's disease. By blocking these receptors, Desmethylraclopride may help alleviate symptoms related to excessive dopaminergic activity.

Study 1: Pharmacological Profile

A study published in Helv Chim Acta highlighted the pharmacological profile of Desmethylraclopride, noting its effectiveness in modulating dopaminergic pathways. The research indicated that the compound could serve as a valuable tool in understanding dopamine-related disorders .

Study 2: Comparative Analysis

Another investigation utilized metabolomic and transcriptomic analyses to assess the impact of Desmethylraclopride on cellular metabolism under stress conditions. The findings suggested that this compound could influence metabolic pathways significantly, providing insights into its broader biological effects beyond dopamine receptor antagonism .

Potential Therapeutic Applications

Given its strong binding affinity for dopamine receptors and the evidence supporting its role in modulating dopaminergic activity, Desmethylraclopride shows promise for several therapeutic applications:

  • Schizophrenia Treatment : As an antagonist at D2 receptors, it may help manage psychotic symptoms.
  • Parkinson's Disease Management : It could be beneficial in controlling dyskinesias associated with dopaminergic therapies.

Properties

IUPAC Name

3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O3/c1-2-18-5-3-4-8(18)7-17-14(21)11-12(19)9(15)6-10(16)13(11)20/h6,8,19-20H,2-5,7H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQOMEPZWBXAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274454, DTXSID901155065
Record name 3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857335-91-2, 119670-11-0
Record name 3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dihydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857335-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.